

4-Deoxy-4-fluoro-D-glucose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Deoxy-4-fluoro-D-glucose

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic fluorinated carbohydrate that has garnered interest in biochemical and medical research. As an analog of D-glucose, it interacts with various biological systems, including bacterial transport and enzymatic pathways. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of 4-FDG. It includes detailed experimental protocols, a compilation of its physicochemical and biological properties, and visualizations of its metabolic pathway in *Escherichia coli*. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of carbohydrate chemistry, microbiology, and drug development.

Introduction

Fluorinated carbohydrates are valuable tools in chemical biology and medicinal chemistry. The substitution of a hydroxyl group with fluorine can significantly alter the biological properties of a sugar molecule, often leading to enhanced metabolic stability or specific inhibitory activity. **4-Deoxy-4-fluoro-D-glucose**, in which the hydroxyl group at the C-4 position of D-glucose is replaced by a fluorine atom, is one such molecule. Its structural similarity to glucose allows it to be recognized by sugar transporters and enzymes, while the C-F bond's stability and the fluorine atom's electronegativity confer unique biochemical properties. This guide delves into

the core technical aspects of 4-FDG, from its initial synthesis to its known biological interactions.

History and Discovery

The exploration of fluorinated carbohydrates gained momentum in the mid-20th century. The first synthesis of **4-Deoxy-4-fluoro-D-glucose** was reported in the late 1960s. A key publication by Barford, Foster, Westwood, Hall, and Johnson in 1971 described an improved synthesis of 4-FDG, which has since been a foundational reference in the field[1]. This work laid the groundwork for subsequent investigations into the biochemical effects of this glucose analog. Early studies focused on its interaction with bacterial systems, revealing its role as a metabolic probe and an inhibitor of specific enzymes[2]. More recently, the ¹⁸F-labeled version of 4-FDG has been utilized in positron emission tomography (PET) to study glucose transporters like SGLTs and GLUTs, highlighting its continued relevance in biomedical research[3].

Physicochemical Properties

4-Deoxy-4-fluoro-D-glucose is a white, crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	References
CAS Number	29218-07-3	[4]
Molecular Formula	C ₆ H ₁₁ FO ₅	[4]
Molecular Weight	182.15 g/mol	[4]
Melting Point	189-190°C	[5]
Appearance	White crystalline solid	
Crystal Structure (β-anomer)	Slightly distorted 4C ₁ chair conformation	[6]

Note: Specific optical rotation and detailed NMR spectroscopic data were not fully available in the searched literature.

Synthesis of 4-Deoxy-4-fluoro-D-glucose

The improved synthesis of 4-FDG, as described by Barford et al. (1971), involves a multi-step process starting from a protected galactose derivative. The key step is a nucleophilic substitution of a sulfonyloxy group by fluoride, with inversion of configuration at the C-4 position.

Experimental Protocol: Improved Synthesis of 4-FDG

This protocol is a generalized representation based on the principles described in the literature. For precise details, the original publication by Barford et al. (1971) in Carbohydrate Research should be consulted.

Step 1: Preparation of a Suitable D-Galactose Derivative

- Start with a readily available D-galactose derivative with hydroxyl groups at C-1, C-2, C-3, and C-6 protected, leaving the C-4 hydroxyl group accessible for modification. A common starting material is methyl 2,3,6-tri-O-benzoyl- α -D-galactopyranoside.

Step 2: Sulfonylation of the C-4 Hydroxyl Group

- Dissolve the protected galactose derivative in anhydrous pyridine.
- Cool the solution to 0°C in an ice bath.
- Add a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), portion-wise with stirring.
- Allow the reaction to proceed at low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-O-sulfonylated galactose derivative.

Step 3: Nucleophilic Fluorination

- Dissolve the 4-O-sulfonylated intermediate in a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
- Add a source of fluoride ions, such as anhydrous potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). The use of a phase-transfer catalyst (e.g., a crown ether) may enhance the reaction rate with KF.
- Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for several hours. Monitor the progress of the reaction by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting protected 4-fluoro-D-glucose derivative by column chromatography on silica gel.

Step 4: Deprotection

- Dissolve the purified, protected 4-FDG in a solution of sodium methoxide in methanol (Zemplén deacylation).
- Stir the reaction at room temperature until all protecting groups are removed, as indicated by TLC.
- Neutralize the reaction with an acidic ion-exchange resin.
- Filter the resin and concentrate the filtrate to obtain crude **4-Deoxy-4-fluoro-D-glucose**.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-FDG.

Biological Activity and Mechanism of Action

Interaction with *Escherichia coli*

4-FDG has been shown to have several notable effects on the bacterium *E. coli*.

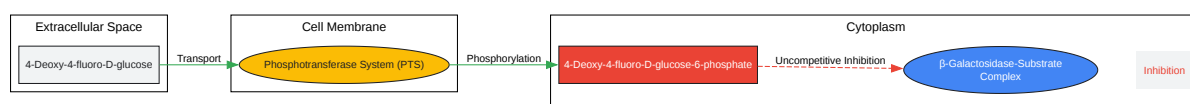
- **Uptake and Phosphorylation:** 4-FDG is actively transported into *E. coli* cells. This process is mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS), a major carbohydrate transport system in many bacteria. During transport, 4-FDG is concomitantly phosphorylated to **4-deoxy-4-fluoro-D-glucose-6-phosphate**[2]. The rate of phosphorylation of 4-FDG in frozen-thawed *E. coli* cells has been observed to be twice that of its isomer, 3-deoxy-3-fluoro-D-glucose[2]. The uptake of 4-FDG by resting *E. coli* cells has been quantified to be 0.06 mg per mg of dry cell weight[2].
- **Inhibition of β -Galactosidase:** 4-FDG acts as an uncompetitive inhibitor of the enzyme β -galactosidase (EC 3.2.1.23) in *E. coli*[2]. Uncompetitive inhibition implies that 4-FDG binds to the enzyme-substrate complex. This inhibition is consistent with the observation that 4-FDG inhibits the growth of *E. coli* on lactose[2].
- **Effect on Growth:** 4-FDG does not serve as a carbon source for the growth of *E. coli*. Furthermore, it inhibits the growth of the bacteria when glucose or lactose are present as the primary carbon sources[2].

Anomerization Catalyzed by Mutarotase

In solution, reducing sugars exist as an equilibrium mixture of anomers (α and β forms). The interconversion between these forms is catalyzed by the enzyme mutarotase. It has been demonstrated that mutarotase catalyzes the rapid exchange between the anomers of **4-Deoxy-4-fluoro-D-glucose**[7].

Visualization of Metabolic Pathway in *E. coli*

The metabolic fate of 4-FDG in *E. coli* can be represented as a simple pathway involving its transport and subsequent phosphorylation.



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Caption: Metabolic pathway of 4-FDG in E. coli.

Experimental Protocols for Biological Assays

Protocol for β -Galactosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory effect of a compound on β -galactosidase activity using the chromogenic substrate o-nitrophenyl- β -D-galactopyranoside (ONPG).

Materials:

- β -galactosidase from E. coli
- o-Nitrophenyl- β -D-galactopyranoside (ONPG)
- **4-Deoxy-4-fluoro-D-glucose (4-FDG)**
- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.3)
- 1 M Sodium carbonate (Na_2CO_3) solution
- Spectrophotometer

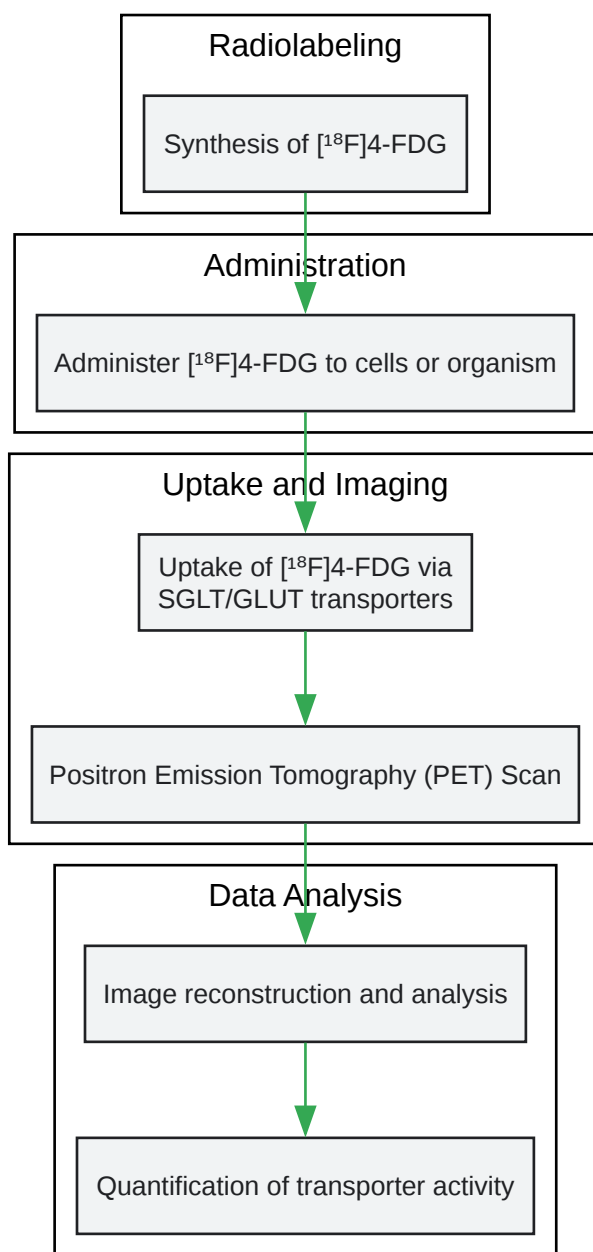
Procedure:

- Prepare a stock solution of β -galactosidase in phosphate buffer.
- Prepare a stock solution of ONPG in phosphate buffer.
- Prepare a series of dilutions of 4-FDG in phosphate buffer to test a range of inhibitor concentrations.
- Set up a series of reaction tubes or a 96-well plate. For each inhibitor concentration, prepare a tube containing:
 - Phosphate buffer
 - 4-FDG solution (at the desired final concentration)

- β -galactosidase solution
- Prepare a control tube without the inhibitor.
- Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction by adding the ONPG solution to each tube.
- Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), during which the colorless ONPG is hydrolyzed to the yellow product, o-nitrophenol.
- Stop the reaction by adding 1 M Na_2CO_3 solution. This also enhances the yellow color of the o-nitrophenol.
- Measure the absorbance of each sample at 420 nm using a spectrophotometer.
- Calculate the percentage of inhibition for each concentration of 4-FDG compared to the control without the inhibitor.
- To determine the type of inhibition and the inhibition constant (K_i), the experiment should be repeated with varying concentrations of the substrate (ONPG) at fixed inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Workflow for Studying Glucose Transporter Activity using [^{18}F]4-FDG

The radiolabeled version of 4-FDG can be used to probe the activity of glucose transporters in living cells or organisms.



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Caption: Workflow for studying glucose transporters using $[^{18}\text{F}]4\text{-FDG}$.

Applications and Future Perspectives

4-Deoxy-4-fluoro-D-glucose serves as a valuable molecular probe to study carbohydrate metabolism and transport. Its ability to be taken up and phosphorylated by the bacterial PTS makes it a useful tool for investigating the function and regulation of this important transport

system. As an inhibitor of β -galactosidase, it can be employed in studies of enzyme kinetics and for understanding enzyme-inhibitor interactions.

The development of a radiolabeled version, [^{18}F]4-FDG, has expanded its application to the field of molecular imaging. Its use in PET scans to investigate the activity of SGLT and GLUT transporters in vivo opens up avenues for studying glucose metabolism in various physiological and pathological states, including cancer and diabetes.

Future research may focus on:

- Elucidating the precise molecular interactions between 4-FDG and its target enzymes and transporters.
- Exploring the potential of 4-FDG and its derivatives as therapeutic agents, for example, as antimicrobial or anticancer drugs.
- Developing more efficient and stereoselective synthetic routes to 4-FDG and other fluorinated carbohydrates.
- Expanding the use of [^{18}F]4-FDG in preclinical and clinical imaging to better understand the role of specific glucose transporters in disease.

Conclusion

4-Deoxy-4-fluoro-D-glucose is a fluorinated carbohydrate with a rich history and diverse applications in biochemistry and biomedical research. From its early use as a tool to probe bacterial metabolism to its current application in advanced medical imaging, 4-FDG continues to be a molecule of significant interest. This technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological activities, with the aim of facilitating further research and development in this exciting area of carbohydrate chemistry.

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